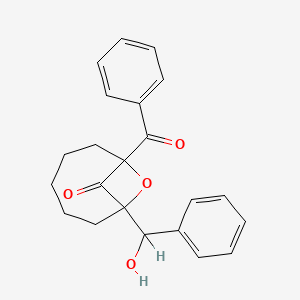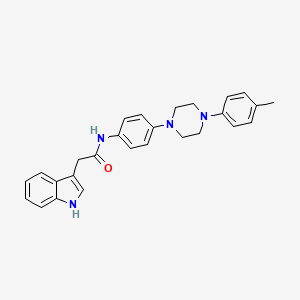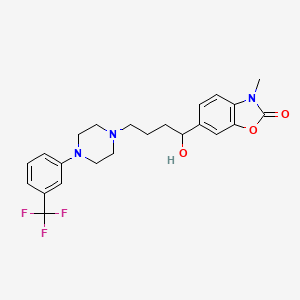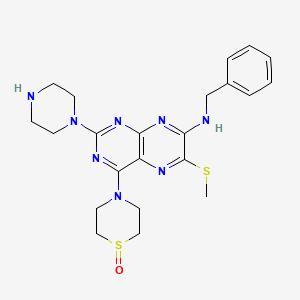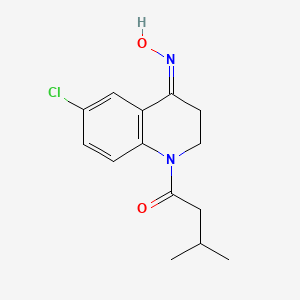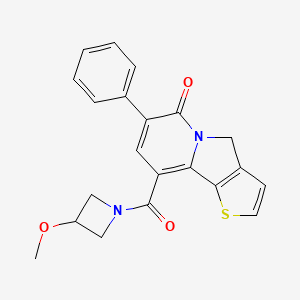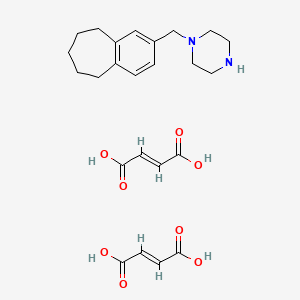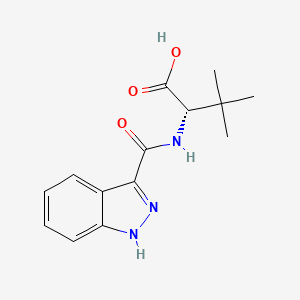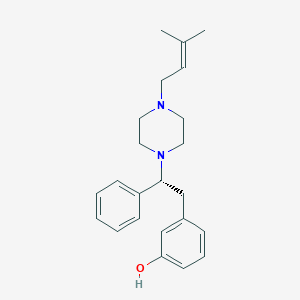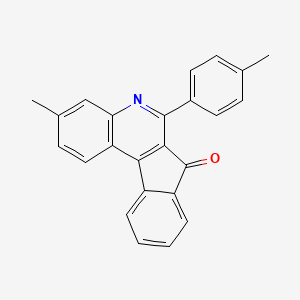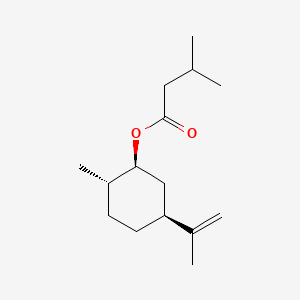
(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate, also known as menthyl isovalerate, is an organic compound with the molecular formula C15H28O2. It is a derivative of menthol and isovaleric acid. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate typically involves the esterification of menthol with isovaleric acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its soothing and cooling effects, similar to menthol, in topical formulations.
Industry: Widely used in the fragrance and flavor industries for its minty aroma.
Mécanisme D'action
The mechanism of action of (1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate involves its interaction with sensory receptors in the skin and mucous membranes. The compound activates transient receptor potential (TRP) channels, particularly TRPM8, which are responsible for the sensation of coolness. This activation leads to a cooling effect, making it useful in topical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: A related compound with a similar cooling effect but a different ester group.
Menthyl acetate: Another ester of menthol with acetic acid, used in fragrances.
Menthyl lactate: An ester of menthol with lactic acid, known for its cooling properties.
Uniqueness
(1alpha,2beta,5alpha)-5-Isopropenyl-2-methylcyclohexyl isovalerate is unique due to its specific ester group derived from isovaleric acid, which imparts a distinct aroma and cooling effect compared to other menthol derivatives .
Propriétés
Numéro CAS |
93892-05-8 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
[(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-15(16)17-14-9-13(11(3)4)7-6-12(14)5/h10,12-14H,3,6-9H2,1-2,4-5H3/t12-,13-,14-/m0/s1 |
Clé InChI |
HCPAIAFKHZTLIH-IHRRRGAJSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](C[C@@H]1OC(=O)CC(C)C)C(=C)C |
SMILES canonique |
CC1CCC(CC1OC(=O)CC(C)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


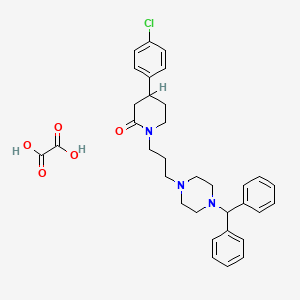
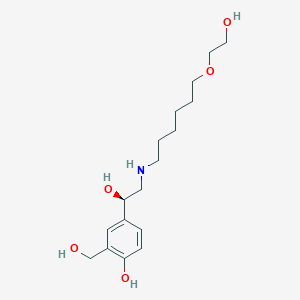
![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
